Structural Uniqueness versus Unsubstituted Parent Compound
The target compound differs from its closest unsubstituted analog, 4-(benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride (CAS 2034301-78-3), by the presence of an N-benzyl group. Class-level inference from benzothiadiazolamine patents indicates that N-substitution on the thiazole ring is a critical determinant for MKNK kinase inhibitory activity and selectivity [1]. While no direct head-to-head comparison is available for this specific compound, the unsubstituted analog is expected to have significantly different steric and electronic properties, impacting its binding mode and biological activity.
| Evidence Dimension | Molecular Structure and Substituent |
|---|---|
| Target Compound Data | N-benzyl substituted thiazol-2-amine hydrochloride (CAS 2034556-25-5) |
| Comparator Or Baseline | 4-(benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride (CAS 2034301-78-3); unsubstituted thiazol-2-amine hydrochloride |
| Quantified Difference | Qualitative difference only; no quantitative biological data available for direct comparison. |
| Conditions | Not applicable; structural comparison based on chemical structure databases. |
Why This Matters
The N-benzyl group is a major structural modification that renders the compound chemically distinct, and it cannot be considered analytically or biologically equivalent to the unsubstituted parent for procurement.
- [1] Bayer Pharma AG. (2017). BENZOTHIADIAZOLAMINES. Patent Application US 2017/0197979 A1. View Source
